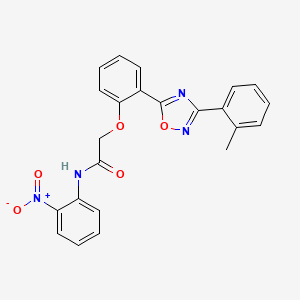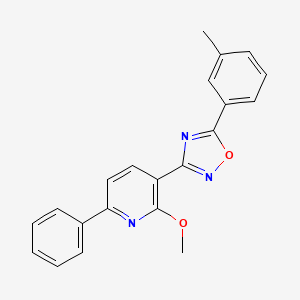
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole, also known as MPO, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPO is a heterocyclic compound that contains an oxadiazole ring, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole exerts its biological effects by targeting specific enzymes or receptors in the body. For example, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins (Shi et al., 2016). 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has also been reported to modulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (Shi et al., 2016).
Biochemical and Physiological Effects
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been shown to have diverse biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by activating the mitochondrial pathway (Shi et al., 2016). 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes (Shi et al., 2016). In vivo studies have shown that 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole can reduce inflammation and oxidative stress in animal models of disease (Shi et al., 2016).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole can be used to study various cellular processes such as apoptosis, inflammation, and oxidative stress. Another advantage of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is its fluorescent properties, which make it a useful tool for imaging and detection. However, there are also some limitations to using 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole in lab experiments. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is a relatively new compound, and its safety profile and pharmacokinetics are not fully understood. Further studies are needed to determine the optimal dosage and administration route of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole.
Orientations Futures
There are several future directions for the research on 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole. One area of interest is the development of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the use of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole as a diagnostic tool for detecting NO in biological systems. Further studies are also needed to investigate the safety and pharmacokinetics of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole in animal models and humans.
Conclusion
In conclusion, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is a promising compound with diverse biological activities and potential therapeutic applications. The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been optimized to improve the yield and purity of the compound. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is needed to fully understand its therapeutic potential and to develop novel drugs and diagnostic tools.
Méthodes De Synthèse
The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole involves the reaction of 2-amino-6-methoxypyridine-3-carboxylic acid with m-tolyl isocyanate and phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (Shi et al., 2016). The resulting intermediate is then cyclized to form 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole. The synthesis method of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities (Shi et al., 2016). 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has also been investigated for its potential use as a fluorescent probe for detecting nitric oxide (NO) in biological systems (Bhuniya et al., 2017). The unique properties of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole make it a promising candidate for developing novel drugs and diagnostic tools.
Propriétés
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-7-6-10-16(13-14)20-23-19(24-26-20)17-11-12-18(22-21(17)25-2)15-8-4-3-5-9-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMVGQMHZHIRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


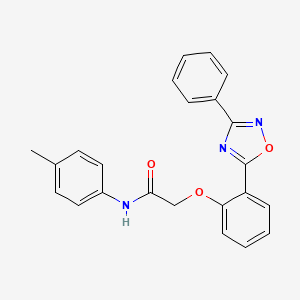
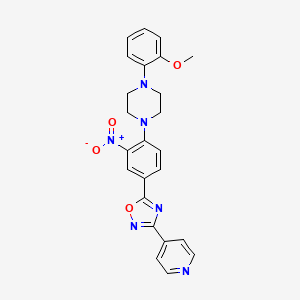

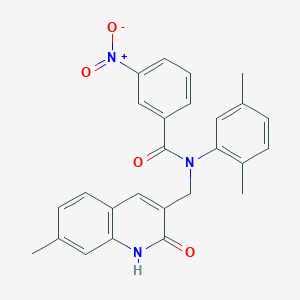

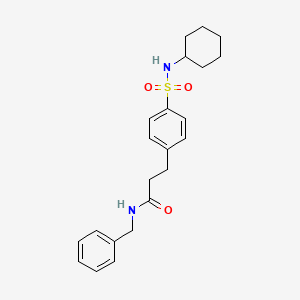

![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)
